molecular formula C10H16N2 B12982365 4-Isobutylbenzene-1,2-diamine

4-Isobutylbenzene-1,2-diamine

Cat. No.: B12982365
M. Wt: 164.25 g/mol
InChI Key: OPGJZJSXVOQBKS-UHFFFAOYSA-N
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Description

4-Isobutylbenzene-1,2-diamine is an aromatic diamine featuring a benzene ring substituted with an isobutyl group (-CH2CH(CH3)2) at the 4-position and two amino (-NH2) groups at the 1,2-positions. The isobutyl group confers steric bulk and electron-donating inductive effects, distinguishing it from other substituents. This compound likely serves as a precursor in heterocyclic synthesis (e.g., benzimidazoles) or corrosion inhibition, similar to related diamines .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-(2-methylpropyl)benzene-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6-7H,5,11-12H2,1-2H3

InChI Key

OPGJZJSXVOQBKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutylbenzene-1,2-diamine typically involves the following steps:

    Nitration: The starting material, 4-isobutylbenzene, undergoes nitration to introduce nitro groups (-NO2) at the desired positions on the benzene ring.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like iron (Fe) and hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of 4-Isobutylbenzene-1,2-diamine may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Isobutylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso (-NO) or nitro (-NO2) derivatives.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or chemical reducing agents like sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Isobutylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, dyes, and other materials due to its reactive amino groups.

Mechanism of Action

The mechanism of action of 4-Isobutylbenzene-1,2-diamine involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic attacks, influencing biological pathways and chemical reactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

Compound Substituent Electronic Effect Steric Effect Key Properties/Reactivity
4-Isobutylbenzene-1,2-diamine Isobutyl (-CH2CH(CH3)2) Electron-donating High High steric hindrance may slow electrophilic substitution; enhances solubility in nonpolar solvents.
4-Methylbenzene-1,2-diamine Methyl (-CH3) Electron-donating Low Moderate reactivity in condensation reactions (e.g., benzimidazole synthesis, 65–85% yields) .
4-Chlorobenzene-1,2-diamine Chloro (-Cl) Electron-withdrawing Moderate Enhances electrophilic reactivity; good yields (~80%) in indoloquinoxaline synthesis .
4-Nitrobenzene-1,2-diamine Nitro (-NO2) Electron-withdrawing Low Moderate yields (~60%) due to deactivation; requires stabilization for storage .
4-Methoxybenzene-1,2-diamine Methoxy (-OCH3) Electron-donating Moderate Facilitates cyclization reactions (e.g., benzimidazoles with substituted benzaldehydes) .
4-Fluorobenzene-1,2-diamine Fluoro (-F) Electron-withdrawing Low Balances electronic effects; used in fluorinated drug intermediates .
4-(Methylsulfonyl)benzene-1,2-diamine Methylsulfonyl (-SO2CH3) Strongly electron-withdrawing High Polar group increases acidity of NH2; impacts solubility in polar solvents .

Reactivity in Key Reactions

Stability and Handling

  • Nitro Derivatives : Require reduced storage temperatures due to instability .
  • Halogenated Derivatives (e.g., 4-Bromo-3-chloro) : Stable under inert conditions; used in cross-coupling reactions .
  • 4-Isobutyl (Inferred) : Likely stable at room temperature but may oxidize under prolonged air exposure.

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